methyl 5-(4-methoxy-3,4-dioxobutanoyl)-2,4-dimethyl-1H-pyrrole-3-carboxylate
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Overview
Description
Methyl 5-(4-methoxy-3,4-dioxobutanoyl)-2,4-dimethyl-1H-pyrrole-3-carboxylate is a complex organic compound characterized by its molecular structure, which includes a pyrrole ring substituted with various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl 5-(4-methoxy-3,4-dioxobutanoyl)-2,4-dimethyl-1H-pyrrole-3-carboxylate typically involves multi-step organic reactions. One common approach is the condensation of appropriate precursors under controlled conditions. The reaction conditions often require the use of strong bases or acids, and the process may involve heating or cooling to achieve the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and advanced purification techniques. The process is optimized to maximize yield and minimize by-products, ensuring a consistent and high-quality product.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of functional groups within the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydroxide (NaOH) or hydrochloric acid (HCl).
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology: In biological research, methyl 5-(4-methoxy-3,4-dioxobutanoyl)-2,4-dimethyl-1H-pyrrole-3-carboxylate may be used to study enzyme interactions and metabolic pathways. Its structural similarity to biologically active molecules allows for its use in probing biological systems.
Medicine: The compound has potential applications in medicinal chemistry, where it can be used to develop new drugs or as a precursor for pharmaceuticals. Its ability to interact with biological targets makes it a candidate for drug discovery.
Industry: In the industrial sector, this compound may be used in the production of dyes, pigments, and other chemical products. Its versatility and reactivity make it suitable for various applications.
Mechanism of Action
The mechanism by which methyl 5-(4-methoxy-3,4-dioxobutanoyl)-2,4-dimethyl-1H-pyrrole-3-carboxylate exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, influencing biological pathways and processes. The exact mechanism depends on the context in which the compound is used, whether in a chemical reaction or a biological system.
Comparison with Similar Compounds
Methyl 4-methoxy-3-oxobutanoate
5-(3-Methoxycarbonyl-3-oxo-propionyl)-2,4-dimethyl-1H-pyrrole-3-carboxylic acid methyl ester
Methyl 4-(4-methoxyphenyl)-4-oxobutanoate
Uniqueness: Methyl 5-(4-methoxy-3,4-dioxobutanoyl)-2,4-dimethyl-1H-pyrrole-3-carboxylate is unique due to its specific structural features, such as the presence of the pyrrole ring and the methoxy group
Properties
IUPAC Name |
methyl 5-(4-methoxy-3,4-dioxobutanoyl)-2,4-dimethyl-1H-pyrrole-3-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO6/c1-6-10(13(18)20-4)7(2)14-11(6)8(15)5-9(16)12(17)19-3/h14H,5H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AVXMLTOFBZEKDF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(NC(=C1C(=O)OC)C)C(=O)CC(=O)C(=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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